

Application Note: Quantification of Medroxyprogesterone Acetate in Human Serum using HPLC-MS/MS

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Compound of Interest

Compound Name: Cycloprovera

Cat. No.: B1215966

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Introduction

Medroxyprogesterone acetate (MPA) is a synthetic progestin widely used for contraception, hormone replacement therapy, and in the treatment of conditions such as endometriosis and certain types of cancer.[1][2][3][4][5] Monitoring the serum concentrations of MPA is crucial for ensuring therapeutic efficacy and minimizing potential side effects, which can include decreases in bone mineral density and changes in adiposity.[2] High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has become the preferred method for quantifying MPA in biological matrices due to its high sensitivity, specificity, and the relatively simple sample preparation required compared to older techniques like gas chromatography-mass spectrometry (GC-MS) and radioimmunoassays.[6][7] This application note provides a detailed protocol for the quantification of MPA in human serum using a validated HPLC-MS/MS method.

Principle of the Method

This method involves the extraction of Medroxyprogesterone Acetate and an internal standard (IS) from human serum via liquid-liquid extraction. The extracted analytes are then separated using reverse-phase HPLC and detected by a tandem mass spectrometer operating in the positive electrospray ionization (ESI) mode. Quantification is achieved by monitoring specific precursor-to-product ion transitions for both MPA and the internal standard.

Materials and Reagents

- Medroxyprogesterone Acetate (MPA) reference standard
- Megestrol Acetate (internal standard)
- HPLC-grade Methanol
- HPLC-grade n-Hexane
- Formic acid (0.1%) in water
- Control human serum
- Class A volumetric flasks and pipettes
- Microcentrifuge tubes
- Nitrogen evaporator

Experimental Protocols

Standard and Quality Control Sample Preparation

- Stock Solutions: Prepare primary stock solutions of MPA and Megestrol Acetate (IS) in methanol at a concentration of 1 mg/mL.
- Working Standard Solutions: Serially dilute the MPA stock solution with methanol to prepare working standard solutions at various concentrations.
- Calibration Standards and Quality Controls (QCs): Spike control human serum with the appropriate working standard solutions to create calibration standards and quality control samples at low, medium, and high concentrations.

Sample Preparation (Liquid-Liquid Extraction)

- Pipette 500 μ L of serum sample, calibration standard, or QC into a microcentrifuge tube.
- Add the internal standard solution.

- Add 2 mL of n-hexane to the tube.
- Vortex the mixture for 5 minutes to ensure thorough extraction.
- Centrifuge at 4000 rpm for 10 minutes.
- Transfer the upper organic layer to a clean tube.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried residue in 200 µL of the mobile phase (72:28 methanol:0.1% formic acid).[8]
- Vortex briefly and transfer to an autosampler vial for analysis.

Below is a diagram illustrating the experimental workflow.



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Experimental workflow for MPA quantification in serum.

HPLC-MS/MS Conditions

The following table summarizes the instrumental conditions for the analysis.

| Parameter | Condition |
|--------------------|---|
| HPLC System | Shimadzu 20 Series or equivalent |
| Column | Alltech Alltima C18 (2.1 mm x 100 mm, 3 µm)[8] |
| Mobile Phase | A: 0.1% Formic Acid in Water B: Methanol (Ratio 28:72)[8] |
| Flow Rate | 0.2 mL/min[8] |
| Column Temperature | 40°C[8] |
| Injection Volume | 10 µL |
| Mass Spectrometer | ABI/Sciex 4000 QTrap or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive[8] |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | MPA: m/z 387.4 → 327.4[8] Megestrol Acetate (IS): m/z 385.4 → 325.4[8] |
| Ion Source Temp. | 500°C |
| Ion Spray Voltage | 5500 V |

Quantitative Data Summary

The performance of HPLC-MS/MS methods for MPA quantification from various studies is summarized below. These tables provide a comparative overview of the method's linearity, sensitivity, precision, and accuracy.

Table 1: Linearity and Limit of Quantification (LOQ)

| Method Reference | Matrix | Linear Range | LOQ |
|----------------------------|--------|--------------------|-----------------------|
| Augustine et al. (2014)[2] | Serum | 0.05 - 10 ng/mL | 0.05 ng/mL |
| Xu et al. (2001)[9][10] | Plasma | 0.05 - 6.0 ng/mL | 0.05 ng/mL |
| Chen et al. (2011)[8] | Plasma | 0.10 - 8.0 µg/L | 40 ng/L (0.04 ng/mL) |
| Hca et al. (2016)[11] | Plasma | 200 - 10,000 pg/mL | 200 pg/mL (0.2 ng/mL) |

Table 2: Precision and Accuracy

| Method Reference | QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
|----------------------------|----------------------|----------------------------|----------------------------|---------------|
| Xu et al. (2001) [10] | 0.05-6.0 ng/mL | < 18.8% | Not Reported | 96.2 - 108.7% |
| Chen et al. (2011)[8] | Not Specified | < 9.0% | < 9.0% | Not Reported |
| Hca et al. (2016) [11][12] | LLOQ, Low, Mid, High | Not Reported | ≤ 15.2% | ≤ ±9.6% |

Table 3: Recovery

| Method Reference | Analyte | Recovery (%) |
|----------------------------|-----------------------------|----------------|
| Augustine et al. (2014)[2] | Internal Standard | 71.2 (± 12.5%) |
| Chen et al. (2011)[8] | Medroxyprogesterone Acetate | 76.1% |
| Tufan et al. (2007)[13] | Medroxyprogesterone Acetate | 77% (Serum) |

Mechanism of Action: Signaling Pathway

Medroxyprogesterone acetate exerts its therapeutic effects by mimicking the natural hormone progesterone.[1] It binds to progesterone receptors located in the hypothalamus, pituitary gland, and the female reproductive tract.[5] This interaction inhibits the secretion of gonadotropin-releasing hormone (GnRH) from the hypothalamus, which in turn suppresses the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[1][3] The inhibition of the LH surge prevents ovulation, which is the primary mechanism for its contraceptive effect.[3] Additionally, MPA causes thickening of the cervical mucus, making it difficult for sperm to penetrate, and alters the endometrium to make it less receptive to implantation.[3]

The diagram below illustrates this signaling pathway.

Mechanism of action of Medroxyprogesterone Acetate.

Conclusion

The described HPLC-MS/MS method is sensitive, specific, and robust for the quantification of Medroxyprogesterone Acetate in human serum. The simple liquid-liquid extraction procedure and the speed of the analytical run time make it suitable for clinical drug monitoring and pharmacokinetic studies. The validation data from multiple sources confirm that the method provides accurate and precise results, essential for supporting clinical trials and patient care.

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